In-Depth Technical Guide: 8-Benzyl-3a-amino-1aH,5aH-nortropane
In-Depth Technical Guide: 8-Benzyl-3a-amino-1aH,5aH-nortropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyl-3a-amino-1aH,5aH-nortropane, a nortropane derivative, represents a significant scaffold in medicinal chemistry. The nortropane framework is a core structural element in a variety of biologically active molecules, including neurotransmitter reuptake inhibitors. This guide provides a comprehensive overview of the known chemical properties of 8-Benzyl-3a-amino-1aH,5aH-nortropane, outlines potential synthetic and experimental protocols based on related compounds, and discusses its potential pharmacological relevance.
Core Chemical Properties
The fundamental chemical and physical properties of 8-Benzyl-3a-amino-1aH,5aH-nortropane are summarized below. This data is essential for its handling, characterization, and application in a research setting.
| Property | Value | Reference |
| CAS Number | 76272-35-0 | [1] |
| Molecular Formula | C₁₄H₂₀N₂ | [1] |
| Molecular Weight | 216.32 g/mol | [1] |
| Boiling Point | 317.1 °C at 760 mmHg | [1] |
| Density | 1.082 g/cm³ | [1] |
| Vapor Pressure | 0.000393 mmHg at 25°C | [1] |
| Flash Point | 133.4 °C | [1] |
Synthesis and Characterization
Postulated Synthetic Workflow
The synthesis would likely commence from 8-benzyl-8-azabicyclo[3.2.1]octan-3-one, a common precursor in nortropane chemistry. The key step involves the reductive amination of the ketone to introduce the amino group at the 3-position.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on the synthesis of similar nortropane amines.
Materials:
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8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
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Ammonium acetate (NH₄OAc)
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
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Reaction Setup: To a solution of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one (1 equivalent) in dichloromethane, add ammonium acetate (10 equivalents). Stir the mixture at room temperature for 30 minutes.
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Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir overnight.
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Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., dichloromethane/methanol) to afford the desired 8-Benzyl-3a-amino-1aH,5aH-nortropane.
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Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Pharmacological Profile: A Focus on Monoamine Transporters
Extensive literature searches did not yield specific quantitative data regarding the binding affinities (e.g., Kᵢ or IC₅₀ values) or the mechanism of action for 8-Benzyl-3a-amino-1aH,5aH-nortropane. However, the nortropane scaffold is a well-established pharmacophore that targets monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Therefore, it is plausible that 8-Benzyl-3a-amino-1aH,5aH-nortropane may exhibit activity at these targets.
Experimental Protocol: Radioligand Binding Assay
To determine the binding affinity of 8-Benzyl-3a-amino-1aH,5aH-nortropane for monoamine transporters, a competitive radioligand binding assay would be a standard and appropriate method.
Materials:
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Cell membrane preparations expressing the human dopamine, serotonin, or norepinephrine transporter.
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Radioligands:
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For DAT: [³H]WIN 35,428 or a similar high-affinity ligand.
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For SERT: [³H]Citalopram or a similar high-affinity ligand.
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For NET: [³H]Nisoxetine or a similar high-affinity ligand.
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Test compound: 8-Benzyl-3a-amino-1aH,5aH-nortropane.
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Assay buffer (e.g., Tris-HCl with appropriate salts).
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Non-specific binding control (e.g., a high concentration of a known inhibitor like cocaine or GBR 12909).
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Glass fiber filters.
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Scintillation cocktail and a scintillation counter.
Procedure:
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Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and a high concentration of a non-labeled inhibitor.
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Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
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Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
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Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.
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Data Analysis: The data will be analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways: An Area for Future Investigation
As there is no available data on the biological targets of 8-Benzyl-3a-amino-1aH,5aH-nortropane, it is not possible to delineate any specific signaling pathways that it may modulate. Should future research identify this compound as an inhibitor of monoamine transporters, its mechanism of action would involve the blockade of neurotransmitter reuptake, leading to increased synaptic concentrations of dopamine, serotonin, or norepinephrine. This, in turn, would potentiate the signaling of their respective receptors.
Conclusion
8-Benzyl-3a-amino-1aH,5aH-nortropane is a nortropane derivative with defined chemical and physical properties. While specific biological activity data is currently lacking in the public domain, its structural similarity to known monoamine transporter inhibitors suggests that this is a promising area for future investigation. The synthetic and experimental protocols outlined in this guide provide a framework for the synthesis, purification, characterization, and pharmacological evaluation of this compound, offering a starting point for researchers and drug development professionals interested in exploring its therapeutic potential. Further studies are warranted to elucidate its precise molecular targets and mechanism of action.
